1-(Bromomethyl)-1-(butan-2-YL)cyclopentane
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Overview
Description
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a cyclopentane ring, which is further substituted with a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(butan-2-yl)cyclopentane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale synthesis of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be employed in the study of biochemical pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-YL)cyclopentane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic and biological applications.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Biological Pathways: In pharmaceutical research, the compound may interact with enzymes and proteins, leading to the modification of their activity.
Comparison with Similar Compounds
1-(Bromomethyl)-1-(butan-2-YL)cyclopentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-(butan-2-YL)cyclopentane: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
1-(Bromomethyl)-1-(methyl)cyclopentane: Lacks the butan-2-yl group, leading to different chemical properties and uses.
1-(Bromomethyl)-1-(butan-2-YL)cyclohexane: Contains a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a butan-2-yl group on a cyclopentane ring. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C10H19Br |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Br/c1-3-9(2)10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
AHGZNDSXTSPFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)CBr |
Origin of Product |
United States |
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